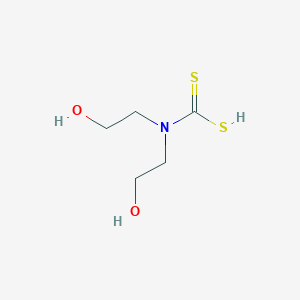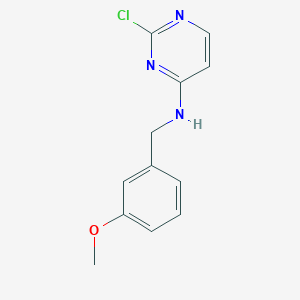
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine, also known as compound X, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in lab experiments is its specificity. It has been found to have a high degree of selectivity for cancer cells, which means that it does not affect normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine. Another area of research is the optimization of the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine's anti-cancer properties, such as by modifying its structure or combining it with other 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamines. Additionally, further studies are needed to fully understand the 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine's mechanism of action and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in humans.
Conclusion
In conclusion, 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine is a promising 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been well-established, and it has been found to have a range of biochemical and physiological effects. While there are limitations to using this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine in lab experiments, there are several future directions for research that could lead to its development as a cancer therapy.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been achieved using different methods. One of the most common methods involves the reaction of 2-chloropyrimidine with 3-methoxybenzylamine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. This reaction results in the formation of the desired 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine, which can be isolated and purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this 2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer and lung cancer cells.
Propriétés
Nom du produit |
2-chloro-N-(3-methoxybenzyl)-4-pyrimidinamine |
|---|---|
Formule moléculaire |
C12H12ClN3O |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
2-chloro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(7-10)8-15-11-5-6-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) |
Clé InChI |
WXQASGAEKIKJDM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1)CNC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
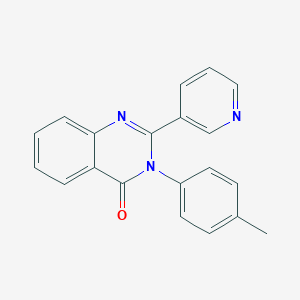
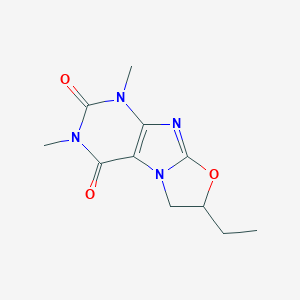
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
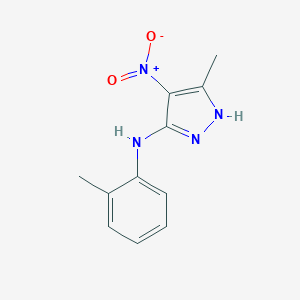
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
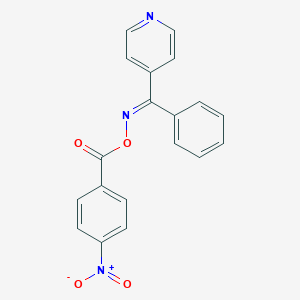
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
